2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
Description
Properties
CAS No. |
60834-79-9 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
InChI Key |
MQMVHENDDKNOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclopentylation of Naphthol Derivatives
Starting Material: 1-naphthol or partially hydrogenated naphthols.
Reagents: Cyclopentyl halides or cyclopentyl carbocations generated in situ.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate electrophilic substitution.
Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures to control regioselectivity.
Outcome: Selective substitution at the 2 and 4 positions to install cyclopentyl groups.
Partial Hydrogenation of the Naphthalene Ring
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.
Hydrogen Pressure: Moderate pressures (e.g., 1-5 atm H2) to avoid full saturation.
Temperature: Controlled between 25°C to 60°C to favor tetrahydro formation.
Solvents: Ethanol, ethyl acetate, or other suitable organic solvents.
Duration: Several hours, monitored by chromatographic methods to determine completion.
Result: Conversion of the aromatic ring to the 5,6,7,8-tetrahydro derivative while maintaining the aromaticity of the other ring and the hydroxyl group.
| Step | Reaction Type | Reagents/Catalysts | Conditions | Product Features |
|---|---|---|---|---|
| 1 | Electrophilic substitution | Cyclopentyl halide, AlCl3 | Anhydrous, 0-25°C | 2,4-Dicyclopentyl-1-naphthol intermediate |
| 2 | Catalytic hydrogenation | Pd/C, H2 gas | 1-5 atm H2, 25-60°C, ethanol | 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol |
Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for monitoring purity and isolating the compound. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
Isolation: Post-reaction mixtures are typically extracted with organic solvents, washed, dried, and purified by distillation or recrystallization.
Characterization: NMR spectroscopy confirms substitution and hydrogenation patterns; mass spectrometry verifies molecular weight; IR spectroscopy confirms hydroxyl presence.
Yield Optimization: Reaction parameters such as catalyst loading, temperature, and hydrogen pressure are optimized to maximize yield and minimize over-reduction or side reactions.
Selectivity: The use of specific catalysts and controlled reaction times ensures selective tetrahydro formation without full saturation of the naphthalene ring.
Scalability: The described methods are scalable for preparative synthesis, with industrial hydrogenation reactors employed for larger batches.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclopentylation Temp. | 0–25°C | Low temp favors regioselectivity |
| Cyclopentylation Catalyst | AlCl3 or BF3 | Lewis acid catalysis |
| Hydrogenation Catalyst | Pd/C, PtO2, Raney Ni | Pd/C preferred for selectivity |
| Hydrogen Pressure | 1–5 atm | Moderate pressure to avoid over-reduction |
| Hydrogenation Temp. | 25–60°C | Controlled to maintain tetrahydro state |
| Solvent | Ethanol, ethyl acetate | Solvent choice affects reaction rate |
| Reaction Time | Several hours (3–6 h) | Monitored by HPLC or TLC |
The preparation of this compound involves a strategic combination of electrophilic aromatic substitution to introduce cyclopentyl groups and controlled catalytic hydrogenation to achieve the tetrahydro configuration. The process demands careful control of reaction conditions to preserve the hydroxyl functionality and ensure regioselectivity. Analytical methods such as RP-HPLC are essential for monitoring and purification. These preparation methods are well-established and adaptable for both laboratory-scale and industrial production, supporting the compound’s applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized as a precursor in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 60834-79-9
- Molecular Formula : C${20}$H${28}$O
- Molecular Weight : 284.443 g/mol
- LogP : 6.69 (indicating high lipophilicity) .
- Structure : Features a tetralin (5,6,7,8-tetrahydro-1-naphthol) core substituted with two cyclopentyl groups at positions 2 and 2.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
*Estimated based on structure.
Key Differentiators
- Substituent Impact : Cyclopentyl groups enhance hydrophobicity and chromatographic retention, whereas tert-butyl groups provide steric stabilization in material science applications.
- Saturation Level : Fully saturated tetralin cores (e.g., 5,6,7,8-tetrahydro-1-naphthol) offer greater conformational flexibility compared to dihydro or unsaturated variants .
- Synthetic Flexibility : Substituents like chlorine or methyl groups enable tailored reactivity for drug synthesis or polymer chemistry .
Biological Activity
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS Number: 60834-79-9) is a chemical compound characterized by its unique structure and potential biological activity. The compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.44 g/mol. The compound features a tetrahydronaphthol core with two cyclopentyl groups attached at the 2 and 4 positions. Its structural details are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C20H28O |
| Molecular Weight | 284.44 g/mol |
| LogP | 6.69 |
| InChI Key | MQMVHENDDKNOFQ-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. Its biological effects can be categorized into various areas:
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the naphthol moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.
Antitumor Potential
There is emerging evidence that this compound may have antitumor activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival.
Study on Antioxidant Activity
A comparative study evaluated the antioxidant capacity of several naphthol derivatives. The results indicated that this compound demonstrated a significant reduction in lipid peroxidation levels compared to control groups.
Anti-inflammatory Mechanism Investigation
In a study focusing on the anti-inflammatory effects of naphthol derivatives, it was found that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its anti-inflammatory action.
Antitumor Activity Assessment
A recent investigation into the antitumor effects of various naphthol derivatives included this compound. The compound exhibited cytotoxicity against glioma cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
